(3-Chlorophenyl)(cyclopropyl)methanamine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-cyclopropylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNLIDNJEHVLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(cyclopropyl)methanamine typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Chlorophenyl)(cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorophenyl Substitution
a. (1-(4-Chlorophenyl)cyclopropyl)methanamine (CAS: 69385-29-1)
- Structure : Chlorine substituent at the para-position on the phenyl ring.
- Properties: 97% purity; used in R&D. No explicit hazard data reported, suggesting reduced irritancy compared to the meta-chloro isomer .
b. (2-Chlorophenyl)(cyclopropyl)methanamine
- Structure : Chlorine at the ortho-position.
- Key Difference : The steric hindrance from the ortho-chloro group could reduce reactivity or biological activity compared to the meta-analog.
Halogen-Substituted Derivatives
a. (3-Cyclopropylphenyl)methanamine (CAS: 852877-59-9)
- Structure : Cyclopropyl group attached to the phenyl ring at position 3.
- Hazards: No known hazards (GHS classification: none), contrasting sharply with the target compound’s irritancy .
- Functional Implications : The absence of chlorine reduces electrophilicity, likely lowering toxicity.
b. [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride (CAS: 1783418-59-6)
- Structure : Trifluoromethyl group on the cyclopropane ring; hydrochloride salt form.
- Storage at room temperature suggests greater stability than the target compound .
c. (3-Chlorophenyl)(3,4-Difluorophenyl)methanamine
- Structure : Dual aryl substitution with chlorine and fluorine atoms.
Pharmacologically Active Analogs
a. N-Substituted (2-Phenylcyclopropyl)methylamines
Data Table: Comparative Overview
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Hazards (GHS) | Storage Conditions | Primary Use |
|---|---|---|---|---|---|---|
| (1-(3-Chlorophenyl)cyclopropyl)methanamine | 115816-31-4 | C₁₀H₁₂ClN | 3-Chlorophenyl | H302, H315, H319, H335 | 2–8°C, dry, sealed | Laboratory synthesis |
| (1-(4-Chlorophenyl)cyclopropyl)methanamine | 69385-29-1 | C₁₀H₁₂ClN | 4-Chlorophenyl | Not specified | Not specified | R&D |
| (3-Cyclopropylphenyl)methanamine | 852877-59-9 | C₁₀H₁₃N | 3-Cyclopropylphenyl | None | Refrigerated, sealed | Laboratory research |
| [1-(Trifluoromethyl)cyclopropyl]methanamine HCl | 1783418-59-6 | C₅H₉ClF₃N | Trifluoromethyl | Not specified | Room temperature | Pharmaceutical research |
Biological Activity
(3-Chlorophenyl)(cyclopropyl)methanamine, also known as this compound hydrochloride in its hydrochloride form, is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and its influence on neurotransmitter systems. This article explores its biological activity, synthesizes relevant research findings, and presents data in tabular format for clarity.
Chemical Structure and Properties
The molecular formula of this compound is CHClN. The compound features a chlorinated aromatic ring and a cyclopropyl group, which contribute to its unique biological properties. The hydrochloride form enhances solubility, making it suitable for biological studies.
Research indicates that this compound interacts with various neurotransmitter systems, particularly dopamine, serotonin, and norepinephrine transporters. It may act as a releasing agent, thereby influencing neurotransmitter levels and signaling pathways. This activity suggests potential applications in treating mood disorders and other neurological conditions.
Neuropharmacological Effects
Several studies have examined the neuropharmacological effects of this compound. It has been shown to modulate neurotransmitter transporters, which is crucial for understanding mood regulation. The compound's ability to influence serotonin and dopamine levels could make it a candidate for further research in antidepressant therapies.
Case Studies
- Study on Neurotransmitter Release : A study demonstrated that this compound increased the release of dopamine in vitro, suggesting a potential mechanism for its antidepressant-like effects. The study utilized rat brain slices to measure dopamine levels before and after administration of the compound.
- Behavioral Studies : In behavioral assays using animal models, this compound exhibited anxiolytic properties, reducing anxiety-like behaviors in rodents when compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (4-Bromo-3-methylphenyl)(cyclopropyl)methanamine | CHBrN | Contains a bromine atom; chiral structure |
| Cyclopropylamine | CHN | Simpler structure without aromatic substitution |
| 4-Chlorophenylcyclopropylmethanamine | CHClN | Similar amine structure but lacks the chlorophenyl group |
This table illustrates how this compound stands out due to its specific combination of structural elements that contribute to its distinct biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
